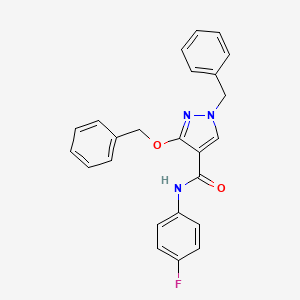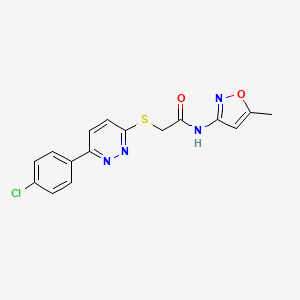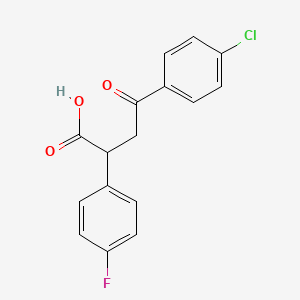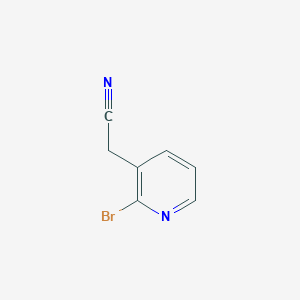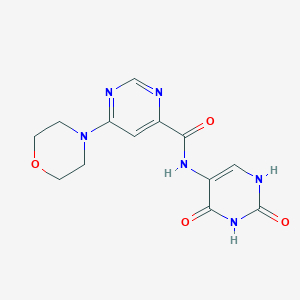
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine group, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the enol form of the compound reacting with other reagents .Aplicaciones Científicas De Investigación
Overview of Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives, including compounds such as N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide, have been the subject of extensive scientific research due to their wide range of pharmacological effects. These compounds are known for their roles in various biological activities, which have led to their exploration in therapeutic applications, especially in the treatment of cancer and inflammatory diseases.
Synthesis and Characterization of Tetrahydropyrimidine Derivatives
Research on the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives has shown these compounds to exhibit potent in vitro anti-inflammatory activity. These studies, focusing on the development of new synthetic methods, have contributed to understanding the structure-activity relationships critical for the pharmacological effects of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer and Anti-inflammatory Applications
The exploration of pyrimidine derivatives in the context of anticancer and anti-inflammatory applications has been a significant area of research. Studies have summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds are attributed to inhibitory responses against the expression and activities of certain vital inflammatory mediators, showcasing their potential as potent anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pharmacological Effects Beyond Anticancer and Anti-inflammatory
Pyrimidine derivatives are not limited to anticancer and anti-inflammatory effects but also show a range of pharmacological activities, including antioxidant, antibacterial, antiviral, and analgesic properties. This broad spectrum of activities is due to their structural versatility and ability to interact with various biological targets, making them valuable scaffolds for drug development (JeelanBasha & Goudgaon, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c20-11(17-9-6-14-13(22)18-12(9)21)8-5-10(16-7-15-8)19-1-3-23-4-2-19/h5-7H,1-4H2,(H,17,20)(H2,14,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJECUEHUXRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

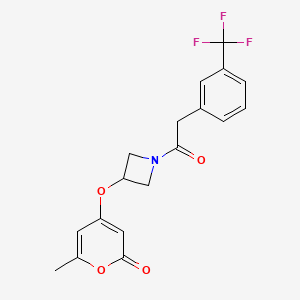
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)

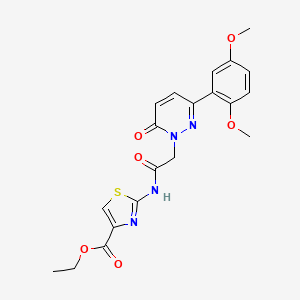
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)
